molecular formula C9H9ClO B1316759 1-(5-Chloro-2-methylphenyl)ethanone CAS No. 58966-35-1

1-(5-Chloro-2-methylphenyl)ethanone

Cat. No. B1316759
CAS RN: 58966-35-1
M. Wt: 168.62 g/mol
InChI Key: UEBGGERYVCEAEL-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 58966-35-1. It has a molecular weight of 168.62 and its IUPAC name is 1-(5-chloro-2-methylphenyl)ethanone . It is stored at room temperature and has a purity of 95%. It is in a liquid physical form .


Molecular Structure Analysis

The InChI code for “1-(5-Chloro-2-methylphenyl)ethanone” is 1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(5-Chloro-2-methylphenyl)ethanone” has a melting point of 55-57 degrees Celsius . It is a liquid at room temperature .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

Research on benzyl phenyl ketone derivatives, including those structurally related to 1-(5-Chloro-2-methylphenyl)ethanone, has shown promising antibacterial and enzyme inhibition activities. These compounds have been found to be potent inhibitors of the 5-lipoxygenase enzyme, which is significant for the development of anti-inflammatory drugs. Additionally, certain derivatives have demonstrated nearly 100% inhibition of bacterial growth of common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Vásquez-Martínez et al., 2019).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds derived from 1-(5-Chloro-2-methylphenyl)ethanone have been extensively studied. For example, derivatives synthesized from this compound have shown excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus, indicating their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).

Crystal Structure Analysis

The crystal structure of 1-(5-Chloro-2-hydroxyphenyl)ethanone and its derivatives has been analyzed, providing insights into their molecular geometry, hydrogen bonding, and supramolecular networks. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in pharmaceuticals and material science (Majumdar, 2016).

Antimicrobial Properties

Ethanone derivatives, including those related to 1-(5-Chloro-2-methylphenyl)ethanone, have been explored for their antimicrobial properties. Molecular docking studies have shown good binding efficacy of these compounds with proteins associated with Staphylococcus aureus, suggesting their potential as antibacterial agents (SRI SATYA et al., 2022).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGGERYVCEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570603
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methylphenyl)ethanone

CAS RN

58966-35-1
Record name 1-(5-Chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58966-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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